Nalpha-Methyl-L-phenylalaninamide
Overview
Description
Nalpha-Methyl-L-phenylalaninamide, also known as 3-phenylpropionamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of cinnamic acid and is characterized by the presence of an amide group attached to a phenylpropane backbone. This compound is of interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalpha-Methyl-L-phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds via the formation of an intermediate cinnamoyl chloride, which then reacts with ammonia or an amine to yield hydrocinnamamide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, hydrocinnamamide is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Methyl-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amide group in hydrocinnamamide can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocinnamamide can yield cinnamic acid, while reduction can produce phenylpropylamine.
Scientific Research Applications
Nalpha-Methyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some hydrocinnamamide derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of hydrocinnamamide and its derivatives varies depending on their specific applications. In biological systems, these compounds may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some hydrocinnamamide derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Nalpha-Methyl-L-phenylalaninamide can be compared with other similar compounds, such as:
Cinnamamide: Similar to hydrocinnamamide but lacks the phenylpropane backbone.
Phenylacetamide: Contains a phenyl group attached to an acetamide moiety.
Benzamide: Consists of a benzene ring attached to an amide group.
This compound is unique due to its phenylpropane backbone, which imparts distinct chemical and physical properties compared to these similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTVXRJEYPGJX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443671 | |
Record name | Nalpha-Methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17193-30-5 | |
Record name | Nalpha-Methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hydrocinnamamide in copper bioleaching extraction processes?
A1: Hydrocinnamamide acts as an anti-emulsifier in copper bioleaching extraction processes []. During this process, interfacial emulsions can form due to the presence of solid particles, extractant degradation products, and other amphiphilic substances. Adding hydrocinnamamide to the leaching solution helps prevent these substances from entering the extraction system, thus minimizing emulsion formation and improving copper extraction efficiency [].
Q2: How does Raney nickel interact with 5-benzylidenerhodanine and 5-benzylidene-3-methylrhodanine?
A2: Raney nickel catalyzes the desulfurization and reduction of 5-benzylidenerhodanine and 5-benzylidene-3-methylrhodanine []. Treating 5-benzylidenerhodanine with Raney nickel yields a mixture containing N-methyl-hydrocinnamamide and hydrocinnamamide []. Similarly, reacting 5-benzylidene-3-methylrhodanine with Raney nickel results in the formation of N-methyl-hydrocinnamamide and N-dimethylhydrocinnam-amide []. These reactions highlight the ability of Raney nickel to cleave carbon-sulfur bonds and promote reduction, ultimately leading to the formation of hydrocinnamamide derivatives.
Q3: Are there alternative compounds or strategies to address the challenges hydrocinnamamide helps to overcome in copper bioleaching?
A3: While the provided research highlights the use of hydrocinnamamide [], further research is needed to comprehensively explore alternative compounds or strategies for mitigating interfacial emulsions in copper bioleaching. Potential alternatives could include:
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